molecular formula C7H11Cl B2894051 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane CAS No. 2287287-24-3

1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane

Cat. No. B2894051
CAS RN: 2287287-24-3
M. Wt: 130.62
InChI Key: FUVYSMJUBGJDHM-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is a small, three-dimensional, strained ring structure . BCPs have found increased use as a bio-isostere in the pharmaceutical industry .


Synthesis Analysis

The synthesis of BCPs often commences with cyclopropanation of 1,1-bis(chloromethyl)ethylene . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species . This process was realised in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to BCP building blocks .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of three carbon atoms each, sharing one C–C bond . The bonds of the two central carbon atoms have an inverted tetrahedral geometry .


Chemical Reactions Analysis

BCPs undergo various chemical reactions. For instance, they can undergo a polymerization reaction where the central C–C bond is split and connected to adjacent monomer units . Also, they can react with acetic acid to yield a methylidenecyclobutane ester .


Physical And Chemical Properties Analysis

BCPs are highly strained molecules. The length of the central bond is 160 pm . The strength of that bond is disputed; estimates vary from 59–65 kcal/mol to no strength at all .

Future Directions

The design and synthesis of more chemically and metabolically stable BCP analogues has been the focus of considerable interest in recent years . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(chloromethyl)-3-methylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYSMJUBGJDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane

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